

# In-depth Technical Guide: Spectroscopic Data for Methyl 3-methoxyisoxazole-5-carboxylate

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## Compound of Interest

Compound Name: *Methyl 3-methoxyisoxazole-5-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Methyl 3-methoxyisoxazole-5-carboxylate**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles available data on its nuclear magnetic resonance (NMR) spectra, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols for its synthesis and characterization.

## Spectroscopic Data

While a complete, officially published dataset for **Methyl 3-methoxyisoxazole-5-carboxylate** is not readily available in the searched literature, this guide presents data for its immediate precursor and a closely related derivative to provide valuable reference points for researchers. The synthesis of the target compound is well-documented, confirming its successful preparation and purification.<sup>[1]</sup>

## Spectroscopic Data of Related Compounds

To assist in the characterization of **Methyl 3-methoxyisoxazole-5-carboxylate**, the following tables summarize the spectroscopic data for its nitro and amino derivatives.

Table 1: Spectroscopic Data for Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate<sup>[1]</sup>

Technique	Parameter	Value
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ)	4.14 (s, 3H), 4.02 (s, 3H)
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ)	164.0, 157.4, 155.0, 127.7, 58.9, 54.2
HRMS (APCI+)	m/z [M+H] <sup>+</sup>	Found: 203.0295, Calculated for C <sub>6</sub> H <sub>7</sub> N <sub>2</sub> O <sub>6</sub> : 203.0299

Table 2: Spectroscopic Data for Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[1]

Technique	Parameter	Value
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ)	4.15 (br s, 2H), 4.05 (s, 3H), 3.92 (s, 3H)
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> )	Chemical Shift (δ)	164.5, 159.1, 138.4, 125.6, 57.5, 51.9
HRMS (ESI+)	m/z [M+Na] <sup>+</sup>	Found: 195.0373, Calculated for C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub> Na: 195.0382

## Experimental Protocols

The following sections detail the experimental procedures for the synthesis of **Methyl 3-methoxyisoxazole-5-carboxylate** and the general methods for its spectroscopic characterization.

### Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

The synthesis of **Methyl 3-methoxyisoxazole-5-carboxylate** is achieved through the methylation of Methyl 3-hydroxyisoxazole-5-carboxylate.[1]

Materials:

- Methyl 3-hydroxyisoxazole-5-carboxylate
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)

- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl), 0.5 M aqueous solution
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Saturated aqueous solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Petroleum ether
- Diethyl ether ( $\text{Et}_2\text{O}$ )

Procedure:

- To a solution of Methyl 3-hydroxyisoxazole-5-carboxylate (2.0 g, 13.9 mmol) in dimethylformamide (10 ml) at  $0^\circ\text{C}$ , add potassium carbonate (2.9 g, 21.0 mmol) and methyl iodide (1.3 ml, 21.0 mmol).[\[1\]](#)
- Stir the mixture at room temperature for 14 hours.[\[1\]](#)
- Pour the reaction mixture into an ice-cold aqueous solution of 0.5 M HCl (100 ml).[\[1\]](#)
- Extract the aqueous layer with diethyl ether (5 x 80 ml).[\[1\]](#)
- Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate (80 ml).[\[1\]](#)
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[\[1\]](#)
- Purify the resulting light yellow crystalline solid by silica gel column chromatography using a mixture of petroleum ether and diethyl ether (80:20) as the eluent.[\[1\]](#)

- This procedure yields **Methyl 3-methoxyisoxazole-5-carboxylate** (1.45 g, 66%) as a colorless crystalline solid.[1]

## General Protocol for Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for isoxazole derivatives, which can be applied to **Methyl 3-methoxyisoxazole-5-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- Samples are dissolved in a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- FTIR spectra are generally recorded using the KBr pellet technique.
- The spectral data is typically reported in wavenumbers ( $\text{cm}^{-1}$ ).

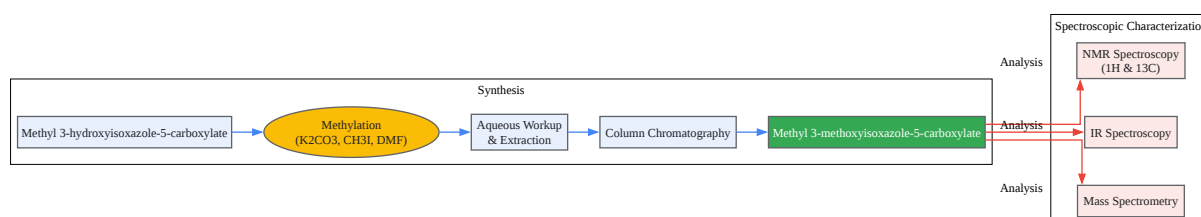
Mass Spectrometry (MS):

- High-resolution mass spectra (HRMS) can be obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- The data is reported as the mass-to-charge ratio ( $m/z$ ).

## Visualizations

### Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the key steps in the synthesis and subsequent characterization of **Methyl 3-methoxyisoxazole-5-carboxylate**.



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## References

- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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